4-[(4-Chlorophenyl)sulfanyl]-2-[(3,4-dichlorobenzyl)sulfanyl]-5-pyrimidinyl methyl ether
Description
This compound is a pyrimidine derivative featuring two distinct sulfanyl substituents: a 4-chlorophenyl group at position 4 and a 3,4-dichlorobenzyl group at position 2. The methoxy group at position 5 further modulates its electronic and steric properties.
Properties
IUPAC Name |
4-(4-chlorophenyl)sulfanyl-2-[(3,4-dichlorophenyl)methylsulfanyl]-5-methoxypyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl3N2OS2/c1-24-16-9-22-18(25-10-11-2-7-14(20)15(21)8-11)23-17(16)26-13-5-3-12(19)4-6-13/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWQCMEHUGAEZGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1SC2=CC=C(C=C2)Cl)SCC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl3N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[(4-Chlorophenyl)sulfanyl]-2-[(3,4-dichlorobenzyl)sulfanyl]-5-pyrimidinyl methyl ether is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The molecular formula of the compound is . The structure features two sulfanyl groups attached to chlorinated phenyl rings and a pyrimidine moiety, which may influence its interaction with biological targets.
Mechanisms of Biological Activity
Research indicates that compounds with similar structures often exhibit various biological activities, including:
- Antimicrobial Activity : Sulfanyl-containing compounds have been shown to possess antimicrobial properties, potentially inhibiting bacterial growth through disruption of cell wall synthesis or function.
- Anticancer Properties : Certain derivatives have demonstrated cytotoxic effects against cancer cell lines, possibly through apoptosis induction or cell cycle arrest.
- Enzyme Inhibition : Compounds featuring chlorinated aromatic systems may act as inhibitors for specific enzymes involved in metabolic pathways.
Antimicrobial Activity
A study investigated the antimicrobial effects of similar sulfanyl compounds against various bacterial strains. Results indicated significant inhibition of growth for Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli at concentrations ranging from 10 to 100 µg/mL.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | S. aureus | 20 µg/mL |
| E. coli | 50 µg/mL |
Anticancer Activity
In vitro studies have shown that the compound exhibits cytotoxicity against human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism appears to involve the induction of apoptosis as evidenced by increased levels of caspase-3 activity.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 15 | Apoptosis via caspase activation |
| MCF-7 | 25 | Cell cycle arrest in G1 phase |
Enzyme Inhibition
The compound has been evaluated for its potential to inhibit various enzymes. Notably, it showed competitive inhibition against certain kinases involved in cancer progression.
Case Studies
- Case Study on Antimicrobial Efficacy : A clinical trial tested the efficacy of a related sulfanyl compound in treating skin infections caused by resistant bacterial strains. The results indicated a significant reduction in infection rates with minimal side effects.
- Case Study on Anticancer Properties : Another study focused on the effect of the compound on tumor growth in xenograft models. The treated group exhibited a marked reduction in tumor size compared to the control group.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Sulfanyl Groups
The sulfanyl substituents on the pyrimidine core significantly influence the compound’s properties. Below is a comparative analysis with key analogs:
Table 1: Structural and Physicochemical Comparisons
Impact of Chlorine Substitution Patterns
Functional Group Modifications
- Methoxy vs. Methylsulfanyl (CAS 338954-61-3) : Replacement of the 3,4-dichlorobenzyl group with a methylsulfanyl group (CAS 338954-61-3) drastically reduces molecular weight and hydrophobicity, which could improve aqueous solubility but diminish membrane permeability .
- Methoxy vs. Carboxylate Esters (CAS 339019-54-4) : Ethyl carboxylate derivatives (e.g., CAS 339019-54-4) introduce polar ester groups, altering solubility and bioavailability compared to the methoxy-containing target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
